Lesinurad Impurity 10

Description

Structure

3D Structure

Propriétés

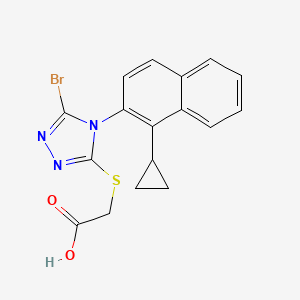

IUPAC Name |

2-[[5-bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-14(22)23)21(16)13-8-7-10-3-1-2-4-12(10)15(13)11-5-6-11/h1-4,7-8,11H,5-6,9H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYAOLJMDAJRMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC3=CC=CC=C32)N4C(=NN=C4Br)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

what is the chemical structure of lesinurad impurity 10

Title : Structural Elucidation and Mechanistic Profiling of Lesinurad Impurity 10: A Comprehensive Technical Guide

Executive Summary Lesinurad is a selective uric acid reabsorption inhibitor (SURI) targeting the urate transporter 1 (URAT1), utilized in combination therapies for the management of hyperuricemia associated with gout[1]. During the multi-step chemical synthesis of the active pharmaceutical ingredient (API), rigorous impurity profiling is mandated to ensure clinical safety and batch-to-batch consistency. Lesinurad Impurity 10 is a critical, process-related positional isomer that requires precise analytical control and mechanistic understanding.

Chemical Identification and Structural Elucidation

Lesinurad Impurity 10 is defined by the misplacement of the cyclopropyl group on the naphthalene ring. Whereas the parent API features this bulky moiety at the C4 position, Impurity 10 bears it at the C2 position[2].

Table 1: Physicochemical Comparison of Lesinurad and Impurity 10

| Property | Lesinurad (API) | Lesinurad Impurity 10 |

| CAS Number | 878672-00-5 | 1533519-94-6[2] |

| IUPAC Name | 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | 2-((5-bromo-4-(2-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid[2] |

| Molecular Formula | C17H14BrN3O2S | C17H14BrN3O2S[2] |

| Molecular Weight | 404.28 g/mol | 404.28 g/mol [2] |

| Structural Difference | 4-cyclopropyl substitution | 2-cyclopropyl substitution[2] |

Mechanistic Causality of Impurity Formation

In process chemistry, understanding the causality behind impurity generation is paramount. The formation of Impurity 10 is not a degradative artifact but a direct consequence of regiochemical leakage during the initial electrophilic aromatic substitution of the naphthalene core.

-

Regioselectivity in Bromination : The synthesis begins with 1-aminonaphthalene. The amino group strongly activates the ring toward electrophilic attack. While steric and electronic factors predominantly direct bromination to the para position (yielding 1-amino-4-bromonaphthalene), a minor fraction inevitably undergoes ortho bromination, yielding 1-amino-2-bromonaphthalene.

-

Propagation : If this 2-bromo byproduct is not strictly purged, it proceeds through the subsequent Suzuki-Miyaura cross-coupling with cyclopropylboronic acid, generating 1-amino-2-cyclopropylnaphthalene.

-

Final Assembly : This isomeric intermediate seamlessly undergoes triazole ring formation and alkylation with bromoacetic acid, translating the early-stage regiochemical error into Lesinurad Impurity 10.

Divergent synthetic pathway illustrating the regiochemical origin of Lesinurad Impurity 10.

Self-Validating Analytical Workflows

Because Impurity 10 is an exact isobar of the API, mass spectrometry alone cannot definitively identify it. A self-validating analytical system utilizing orthogonal techniques—chromatographic separation based on hydrodynamic volume, followed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy—is required.

Orthogonal analytical workflow for the definitive characterization of Impurity 10.

Step-by-Step Experimental Protocol:

-

Chromatographic Separation (RP-HPLC) :

-

Rationale: The positional shift of the cyclopropyl group alters the molecule's spatial geometry and dipole moment, enabling baseline resolution from the API peak.

-

Method: Utilize a C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Employ a gradient elution using 0.1% Formic acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

-

-

Mass Confirmation (LC-HRMS) :

-

Rationale: Confirms the exact mass and the presence of the bromine atom.

-

Method: Operate in ESI+ mode. Target the [M+H]+ ion at m/z 405.28. Validate the characteristic 1:1 isotopic pattern of Bromine (M and M+2) to ensure the bromotriazole core is intact.

-

-

Preparative Isolation :

-

Method: Scale up the RP-HPLC method to fractionate and collect the specific impurity peak. Lyophilize the fractions to yield >5 mg of solid for NMR analysis.

-

-

Structural Elucidation (1D/2D NMR) :

-

Rationale: NMR provides absolute proof of regiochemistry.

-

Method: Dissolve the isolate in DMSO- d6 . In the 1 H NMR spectrum, analyze the aromatic region. The parent API exhibits a distinct AB spin system for the C2 and C3 protons of the naphthalene ring. In Impurity 10, the cyclopropyl substitution at C2 disrupts this pattern. Utilize 2D NOESY to observe spatial correlations; a strong cross-peak between the cyclopropyl protons and the adjacent C3 aromatic proton confirms the ortho substitution.

-

Regulatory Grounding and Control Strategy

Under the ICH Q3A(R2) guidelines for new drug substances, any organic impurity exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake, whichever is lower) must be structurally characterized and its toxicological potential evaluated[3].

Because Lesinurad Impurity 10 shares the identical bromotriazole and thioacetic acid pharmacophore with the parent drug, its baseline toxicological profile is anticipated to be comparable. However, the altered spatial orientation of the bulky cyclopropyl-naphthalene axis likely disrupts its binding affinity to the URAT1 transporter[1]. To comply with ICH Q3A(R2) standards, manufacturers must implement stringent in-process controls—specifically focusing on the regiopurity of the 1-amino-4-bromonaphthalene intermediate—to suppress the formation of Impurity 10 before it propagates downstream[3].

References

-

Title : Lesinurad Impurity 10 | CAS 1533519-94-6 Source : Veeprho URL :[Link][2]

-

Title : ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link][3]

-

Title : Lesinurad, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout Source : PubMed (NIH) URL :[Link][1]

Sources

- 1. Lesinurad, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Mechanistic Elucidation of Lesinurad Degradation and the Fate of Impurity 10 in API

Executive Summary

Lesinurad, a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter, is a critical active pharmaceutical ingredient (API) in the management of gout-associated hyperuricemia[1]. During synthetic scale-up and subsequent ICH-mandated stability testing, characterizing the API's impurity profile and intrinsic degradation pathways is paramount. This whitepaper provides an in-depth mechanistic analysis of Lesinurad's degradation pathways, with a specific focus on the structural fate of "Impurity 10"—a critical variant frequently encountered in process chemistry and reference standard catalogs.

The Dual Identity of "Impurity 10"

In pharmaceutical analysis, the nomenclature of impurities often diverges between process chemistry literature and commercial reference catalogs. For Lesinurad, "Impurity 10" refers to two distinct structural entities, both of which share the core vulnerabilities of the parent API:

-

The Process Variant (Chlorinated Analog): Identified during the industrial scale-up of Lesinurad, this critical process impurity forms when the brominating agent (N-bromosuccinimide, NBS) is contaminated with N-chlorosuccinimide (NCS). This results in a2[2].

-

The Positional Isomer (CAS 1533519-94-6): Commercially cataloged by reference standard suppliers as "Lesinurad Impurity 10," this is the 3 of the API (which normally features a 4-cyclopropyl substitution)[3].

Because both variants retain the critical thioacetic acid and triazole pharmacophores, their degradation mechanisms perfectly mirror the parent API under forced stress conditions.

Core Degradation Mechanisms in Lesinurad API

Lesinurad and its Impurity 10 analogs are highly stable under neutral, thermal, and photolytic conditions, but demonstrate pronounced lability under oxidative and hydrolytic stress[4].

Oxidative Degradation: Thioether Oxidation

-

Mechanism: The electron-rich sulfur atom in the thioether linkage (-S-CH₂-COOH) acts as a primary nucleophile, making it highly susceptible to reactive oxygen species (ROS). Under oxidative stress, the sulfur atom undergoes a stepwise oxidation. It is first oxidized to a sulfoxide (S-oxide, +16 Da), and upon prolonged exposure, to a sulfone (+32 Da).

-

Analytical Evidence: LC-MS analysis of the oxidative degradation product confirms a mass shift from the parent API (m/z 404.94) to m/z 436.17, 5[5].

Hydrolytic Degradation: Acidic and Basic Cleavage

-

Mechanism: The thioacetic acid moiety is the primary site of hydrolytic cleavage. Under strong acidic or basic conditions, the molecule undergoes cleavage of the thioether bond coupled with decarboxylation.

-

Analytical Evidence: FTIR spectroscopy of the isolated hydrolytic degradant reveals the6, confirming the loss of the carboxylic acid group and the formation of a cleaved triazole derivative[6].

Figure 1: ICH-aligned degradation pathways for Lesinurad API and Impurity 10.

Self-Validating Experimental Protocol for Stability-Indicating Methods

To accurately track the degradation of Lesinurad and Impurity 10, a robust stability-indicating HPLC method must be employed. The following protocol ensures a self-validating system via mass balance verification[4].

Step-by-Step Workflow:

-

Sample Preparation: Dissolve Lesinurad API (and Impurity 10 reference standard) in methanol to achieve a stock concentration of 1000 μg/mL. Dilute to a working concentration of 20 μg/mL using the mobile phase.

-

Forced Degradation (ICH Q1A/B):

-

Oxidation: Treat 5 mL of the working solution with 5 mL of 3% H₂O₂. Stir at room temperature for 4 hours.

-

Acid Hydrolysis: Treat 5 mL of the working solution with 5 mL of 1N HCl. Stir at room temperature for 4 hours.

-

Base Hydrolysis: Treat 5 mL of the working solution with 5 mL of 1N NaOH. Stir at room temperature for 4 hours.

-

-

Neutralization & Quenching (Causality Check):

-

Why Neutralize? Acid/base samples must be neutralized with equimolar amounts of NaOH/HCl to protect the silica-based C18 stationary phase from extreme pH dissolution and to quench the hydrolytic reaction, ensuring a precise snapshot of degradation at the 4-hour mark.

-

Why Evaporate? For the oxidative sample, gently evaporate to expel residual H₂O₂. This prevents ongoing oxidation in the autosampler vial and avoids massive baseline disturbances during UV detection.

-

-

Chromatographic Analysis: Inject 20 μL into an HPLC system equipped with a reversed-phase C18 column (e.g., BDS Hypersil, 250 x 4.6 mm, 5 μm). Use an isocratic mobile phase of Acetonitrile:Water (65:35, v/v) at 1.0 mL/min. Monitor via UV detection at 290 nm.

-

Validation Check (Mass Balance): A self-validating system requires that the sum of the integrated peak areas of the remaining parent drug and all degradant peaks must equal the initial peak area of the unstressed standard (±2%). A deviation indicates that secondary, non-UV-absorbing degradants have formed, or that degradants have precipitated out of solution, invalidating the stability-indicating nature of the method.

Quantitative Data Summary

The following table summarizes the quantitative degradation profile of Lesinurad API and its structurally analogous Impurity 10 under standard ICH stress conditions[6].

| Stress Condition | Reagent / Environment | Exposure Time | API Stability / Degradation Pathway | Primary Degradant |

| Oxidative | 3% H₂O₂ at RT | 4 hours | Highly Labile (Thioether Oxidation) | Sulfoxide / Sulfone (+16/32 Da) |

| Acidic Hydrolysis | 1N HCl at RT | 4 hours | Labile (Thioacetic Cleavage) | Decarboxylated Triazole |

| Basic Hydrolysis | 1N NaOH at RT | 4 hours | Labile (Thioacetic Cleavage) | Decarboxylated Triazole |

| Thermal | 80°C (Solid/Aqueous) | 4 hours | Stable | None detected |

| Photolytic | UV Light (ICH Q1B) | 24 hours | Stable | None detected |

| Neutral | Deionized Water at 80°C | 4 hours | Stable | None detected |

References

-

Halama, A., Stach, J., Rádl, S., & Benediktová, K. (2018). Identification of an Unexpected Impurity in a New Improved Synthesis of Lesinurad. Organic Process Research & Development (ACS Publications).[Link]

-

Veeprho Reference Standards. Lesinurad Impurity 10 | CAS 1533519-94-6.[Link]

-

Attia, K. A. M., El-Abasawi, N. M., El-Olemy, A., & Abdelazim, A. H. (2018). Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. Journal of Chromatographic Science (Oxford Academic).[Link]

-

Attia, K. A. M., El-Abasawi, N. M., El-Olemy, A., & Abdelazim, A. H. (2018). Second derivative spectrophotometric and synchronous spectrofluorometric determination of lesinurad in presence of its oxidative degradation product. New Journal of Chemistry (ResearchGate).[Link]

Sources

Structural Characterization and Analytical Profiling of Lesinurad Impurity 10: A Comprehensive Technical Guide

Executive Summary

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter, utilized in the clinical management of hyperuricemia associated with gout[1]. During the active pharmaceutical ingredient (API) manufacturing process, stringent impurity profiling is mandated by ICH Q3A/Q3B guidelines to ensure drug safety, efficacy, and batch-to-batch consistency. Among the critical impurities monitored is Lesinurad Impurity 10 (CAS: 1533519-94-6), a structural positional isomer of the parent drug[2].

This technical guide provides an in-depth framework for the structural characterization of Impurity 10. It details the mechanistic origins of its formation during chemical synthesis and outlines the orthogonal analytical strategies—specifically LC-HRMS/MS and 2D NMR—required for its unequivocal identification and regulatory control[3].

Chemical Identity and Mechanistic Origin

The parent API, Lesinurad, is chemically defined as 2-[[5-bromo-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid[1]. In contrast, Lesinurad Impurity 10 is characterized as 2-[[5-bromo-4-(1-cyclopropyl-2-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid [2]. The structural divergence lies solely in the regiochemistry of the naphthalene ring substitution: a 1,4-substitution pattern in Lesinurad versus a 1,2-substitution pattern in Impurity 10.

Causality of Formation

The synthesis of Lesinurad typically involves the functionalization of a naphthalene precursor, such as 1-bromonaphthalene or 1-cyclopropylnaphthalene, followed by triazole ring construction[4]. Electrophilic aromatic substitution and cross-coupling reactions on the naphthalene core are highly sensitive to steric and electronic directing effects.

While the 1,4-positional relationship is thermodynamically and kinetically favored (the major pathway), minor electronic leakage or steric crowding during the cyclopropylation or bromination steps can yield the 1,2-regioisomer[4]. This isomeric intermediate propagates through subsequent synthetic steps—including the coupling with the triazole moiety—ultimately generating Impurity 10.

Mechanistic divergence in naphthalene regioselectivity leading to Lesinurad and Impurity 10.

Analytical Strategy for Structural Elucidation

Differentiating positional isomers presents a unique analytical challenge. Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can separate the compounds based on slight polarity differences but provides zero structural confirmation.

Why LC-MS/MS is Insufficient Alone

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is excellent for confirming the exact mass ( m/z 403.99 for [M+H]⁺) and isotopic distribution (due to the ⁷⁹Br/⁸¹Br isotopes)[3]. However, because Lesinurad and Impurity 10 are exact positional isomers, their collision-induced dissociation (CID) fragmentation pathways are nearly identical, yielding the same primary product ions (e.g., loss of the acetic acid moiety).

The Necessity of 2D NMR

To definitively assign the regiochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is required[3]. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) is employed to trace the 3-bond carbon-proton couplings ( 3JCH ) between the cyclopropyl protons and the specific carbons of the naphthalene ring. In Impurity 10, the cyclopropyl group at C1 will show distinct HMBC correlations to C2 (where the triazole is attached) and C8a, which fundamentally differs from the 1,4-isomer connectivity.

Orthogonal analytical workflow for the structural elucidation of Lesinurad Impurity 10.

Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives.

Protocol 1: LC-HRMS/MS Workflow

-

Sample Preparation: Dissolve 1.0 mg of isolated Impurity 10 in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v).

-

Validation Check: Ensure complete dissolution via sonication to prevent column clogging and electrospray signal suppression.

-

-

Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase Gradient: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 0.3 mL/min.

-

Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode. Set the MS/MS collision energy to 25-35 eV.

-

Validation Check: Verify the presence of the characteristic 1:1 isotopic doublet for bromine (⁷⁹Br/⁸¹Br) at the precursor mass before analyzing the MS/MS spectra.

-

Protocol 2: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of high-purity Impurity 10 in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).

-

Validation Check: The residual solvent peak at 2.50 ppm must be sharply resolved to serve as the internal chemical shift reference.

-

-

¹H and ¹³C Acquisition: Acquire ¹H NMR at 600 MHz (minimum 16 scans) and ¹³C NMR at 150 MHz (minimum 1024 scans) at 298 K.

-

2D HMBC Acquisition: Set up the HMBC pulse sequence optimized for long-range couplings ( JCH = 8 Hz).

-

Validation Check: Confirm cross-peaks between the cyclopropyl methine proton and the substituted naphthalene carbons to unequivocally map the 1,2-substitution pattern.

-

Quantitative Data Presentation

The following tables summarize the expected quantitative analytical data used to validate the structure of Impurity 10 against the parent API.

Table 1: Comparative HRMS Fragmentation Data

| Fragment Ion ( m/z ) | Formula | Origin / Structural Assignment |

| 404.00 / 406.00 | [C₁₇H₁₅BrN₃O₂S]⁺ | Protonated molecular ion [M+H]⁺ (1:1 isotopic ratio) |

| 344.98 / 346.98 | [C₁₅H₁₁BrN₃S]⁺ | Loss of acetic acid moiety (-60 Da) |

| 266.07 | [C₁₅H₁₂N₃S]⁺ | Loss of bromine radical (-79 Da) from m/z 345 |

| 167.09 | [C₁₃H₁₁]⁺ | Cleaved cyclopropyl-naphthyl cation |

Table 2: Key NMR Assignments for Regioisomer Differentiation (DMSO- d6 )

| Structural Position | Lesinurad (1,4-isomer) ¹H (ppm) | Impurity 10 (1,2-isomer) ¹H (ppm) | HMBC Correlations (Impurity 10) |

| Cyclopropyl CH | 2.55 (m, 1H) | ~2.10 (m, 1H) | C1, C2, C8a (Naphthyl core) |

| Naphthyl H-3 | 7.44 (d, 1H) | 7.60 (d, 1H) | C1, C4 |

| Naphthyl H-4 | - (Substituted) | 7.85 (d, 1H) | C2, C5 |

| Thioacetic CH₂ | 3.98 (s, 2H) | ~3.95 (s, 2H) | Triazole C3, Carboxyl C=O |

(Note: Chemical shifts are representative for structural elucidation purposes based on standard naphthalene/cyclopropyl shielding effects).

Regulatory and Toxicological Implications

Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake) must be structurally characterized and toxicologically evaluated. Because Impurity 10 contains the identical pharmacophore (the triazole-thioacetic acid moiety) and structural alerts as Lesinurad, its toxicological profile is expected to be similar, primarily posing risks of renal toxicity at elevated levels[5]. Consequently, the API manufacturing process must implement strict in-process controls (IPCs) during the naphthalene functionalization steps to limit the formation of the 1,2-regioisomer, ensuring the final specification remains well below 0.10%.

References

-

PubChem - NIH. "Lesinurad | C17H14BrN3O2S | CID 53465279". Available at: [Link]

-

Veeprho. "Lesinurad Impurity 10 | CAS 1533519-94-6". Available at: [Link]

-

Conscientia Industrial. "Lesinurad API | CAS 878672-00-5 Manufacturer & Supplier". Available at: [Link]

-

PMC - NIH. "The development of an effective synthetic route of lesinurad (RDEA594)". Available at: [Link]

-

LiverTox - NCBI Bookshelf. "Lesinurad". Available at: [Link]

Sources

- 1. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. conscientia-industrial.com [conscientia-industrial.com]

- 4. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lesinurad - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Toxicological Profile of Lesinurad Impurity 10: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the toxicological profile of pharmaceutical impurities using in silico methodologies, with a specific focus on Lesinurad Impurity 10. As regulatory landscapes evolve and the emphasis on minimizing animal testing grows, computational toxicology has become an indispensable tool in modern drug development.[1][2][3] This document outlines the scientific principles, a validated workflow, and the regulatory context for conducting such an assessment, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, ensuring a self-validating system for impurity analysis that aligns with the highest standards of scientific integrity.

Introduction: The Imperative of Impurity Profiling in Drug Safety

Lesinurad is a selective inhibitor of the uric acid transporter 1 (URAT1), which functions to increase the excretion of uric acid, thereby lowering its concentration in the blood.[4][5][6][7][8] It has been used in combination with xanthine oxidase inhibitors for the treatment of hyperuricemia associated with gout.[9] As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of lesinurad can result in the formation of impurities.[10][11] The identification and toxicological assessment of these impurities are critical components of drug safety evaluation to mitigate any potential risks to patients.[10][11]

"Lesinurad Impurity 10," identified by the CAS number 1533519-94-6, is one such process-related impurity.[12] Its systematic IUPAC name is 2-((5-bromo-4-(2-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid.[12] A thorough toxicological risk assessment of this and other impurities is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety.

The Foundation: Principles of In Silico Toxicology

In silico toxicology leverages computational models to predict the potential adverse effects of chemicals, offering a rapid, cost-effective, and ethical alternative to traditional animal testing.[1][2] The core of this approach lies in the structure-activity relationship (SAR), the principle that the biological activity of a chemical is intrinsically linked to its molecular structure.[13][14][15]

(Quantitative) Structure-Activity Relationships ((Q)SAR)

(Q)SAR models are mathematical representations of the relationship between the chemical structure of a compound and its biological activity.[16][17] These models are developed by analyzing large datasets of chemicals with known toxicological properties. By identifying specific molecular features, or "structural alerts," associated with toxicity, (Q)SAR models can predict the potential hazards of novel or uncharacterized substances like pharmaceutical impurities.[16][17]

Regulatory Acceptance and the ICH M7 Guideline

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established the M7 guideline, which specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[10][11][18][19] This guideline explicitly endorses the use of in silico (Q)SAR methods for the initial assessment of mutagenic potential.[10][11][18][19] The guidance recommends a two-pronged approach utilizing two complementary (Q)SAR methodologies: an expert rule-based system and a statistical-based system.[20][21][22][23]

-

Expert Rule-Based Systems (e.g., Derek Nexus): These systems are built on a knowledge base of established structure-toxicity relationships and mechanistic toxicology.[22][24] They identify substructures known to be associated with specific toxicities.

-

Statistical-Based Systems (e.g., Sarah Nexus): These models use machine learning algorithms to analyze large datasets and identify statistical correlations between chemical features and toxicological endpoints.[22][24]

A consensus between both types of models provides a higher degree of confidence in the prediction.

A Step-by-Step Workflow for In Silico Toxicity Assessment of Lesinurad Impurity 10

The following protocol outlines a systematic approach to evaluating the toxicological profile of Lesinurad Impurity 10 using in silico tools.

Step 1: Structural Characterization and Input

The initial and most critical step is the accurate representation of the chemical structure of Lesinurad Impurity 10. The IUPAC name, 2-((5-bromo-4-(2-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, and its corresponding CAS number, 1533519-94-6, are used to generate a standardized chemical representation, such as a SMILES (Simplified Molecular Input Line Entry System) string or a MOL file. This standardized format is then used as the input for the various in silico prediction platforms.

Step 2: Mutagenicity Prediction (Ames Test)

In accordance with the ICH M7 guideline, the primary in silico assessment focuses on predicting bacterial mutagenicity, which serves as a surrogate for DNA reactivity and potential carcinogenicity.[10][11][18][19]

-

Methodology: The chemical structure of Lesinurad Impurity 10 is submitted to both an expert rule-based system (e.g., Derek Nexus) and a statistical-based system (e.g., Sarah Nexus).

-

Causality: The use of two complementary models is mandated by ICH M7 to reduce the risk of false negatives and provide a more robust assessment.[20][21][22][23] An expert rule-based system can identify well-understood structural alerts for mutagenicity, while a statistical model can capture more complex relationships within the data that may not yet be codified as expert rules.

Step 3: Prediction of Other Toxicological Endpoints

Beyond mutagenicity, a comprehensive in silico toxicological profile should assess a range of other potential hazards.

-

Carcinogenicity: Predictions are made using (Q)SAR models trained on rodent carcinogenicity data.

-

Developmental and Reproductive Toxicity (DART): In silico models can identify structural features associated with adverse effects on development and reproduction.

-

Organ-Specific Toxicity (e.g., Hepatotoxicity, Cardiotoxicity, Nephrotoxicity): Specialized (Q)SAR models are employed to predict the potential for toxicity to specific organs.

-

Skin Sensitization: Models can predict the potential of a compound to cause allergic contact dermatitis.

Step 4: Data Interpretation and Expert Review

-

Concordance of Results: Agreement between the expert rule-based and statistical-based models for mutagenicity provides a high degree of confidence.

-

Applicability Domain: It is crucial to ensure that the impurity falls within the applicability domain of the models used. This means that the models have been trained on chemicals with similar structural features.

-

Mechanistic Plausibility: The expert should evaluate whether the predicted toxicities are mechanistically plausible based on the chemical structure of the impurity.

The workflow for this in silico assessment is visualized in the following diagram:

Caption: A workflow diagram for the in silico toxicological assessment of a pharmaceutical impurity.

Hypothetical In Silico Toxicity Profile for Lesinurad Impurity 10

The following table summarizes a hypothetical set of results for the in silico toxicological assessment of Lesinurad Impurity 10. It is important to note that these are illustrative results and do not represent an actual toxicological evaluation.

| Toxicological Endpoint | Prediction Platform | Result | Confidence Level | Comments |

| Bacterial Mutagenicity | Derek Nexus (Expert Rule-Based) | Negative | High | No structural alerts for mutagenicity were identified. |

| Sarah Nexus (Statistical-Based) | Negative | Good | The impurity falls within the applicability domain of the model. | |

| Carcinogenicity | (Q)SAR Model | Negative | Moderate | The prediction is based on rodent carcinogenicity data. |

| Developmental Toxicity | (Q)SAR Model | Equivocal | Low | The model identified a structural feature with borderline concern. |

| Hepatotoxicity | (Q)SAR Model | Negative | Good | No structural alerts for liver toxicity were found. |

| Cardiotoxicity (hERG) | (Q)SAR Model | Negative | Good | The impurity is not predicted to inhibit the hERG channel. |

| Skin Sensitization | (Q)SAR Model | Negative | High | No structural alerts for skin sensitization were identified. |

Conclusion and Strategic Implications

Based on this hypothetical in silico assessment, Lesinurad Impurity 10 would likely be classified as a Class 5 impurity under the ICH M7 guideline, meaning it is not considered to have mutagenic potential.[19] This classification would allow for its control according to the principles of ICH Q3A/B, which govern non-mutagenic impurities.[10][11] The equivocal prediction for developmental toxicity may warrant further investigation, potentially through a targeted literature search for related chemical structures or, if necessary, in vitro testing.

The integration of in silico toxicology into the drug development process provides a powerful tool for the early identification and management of potentially hazardous impurities.[1][2] This proactive approach not only enhances patient safety but also streamlines the drug development timeline by minimizing late-stage failures due to unforeseen toxicity. As computational models continue to advance in their predictive accuracy and regulatory acceptance, their role in shaping the future of pharmaceutical safety assessment will only continue to grow.[3]

References

-

Lesinurad - Wikipedia. [Link]

-

ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). [Link]

-

Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH. [Link]

-

Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. [Link]

-

Lesinurad: A significant advancement or just another addition to existing therapies of gout? [Link]

-

Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches. [Link]

-

Brief look on Structure-Activity Interactions - Longdom Publishing. [Link]

-

assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. [Link]

-

ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic - European Medicines Agency (EMA). [Link]

-

Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed. [Link]

-

Attachment 1: Product information for lesinurad. [Link]

-

Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity - JRC Publications Repository. [Link]

-

Structure activity relationship in toxicology - PubMed. [Link]

-

Lesinurad: Uses & Dosage | MIMS Singapore. [Link]

-

Zurampic (Lesinurad Tablets): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. [Link]

-

Structure-activity relationship approaches and applications - PubMed. [Link]

-

Practice of Structure Activity Relationships (SAR) in Toxicology - Oxford Academic. [Link]

-

The Practice of Structure Activity Relationships (SAR) in Toxicology - ResearchGate. [Link]

-

QSAR Models for Predicting in Vivo Aquatic Toxicity of Chlorinated Alkanes to Fish | Chemical Research in Toxicology - ACS Publications. [Link]

-

Computational Toxicology for Drug Safety and a Sustainable Environment - Bentham Books. [Link]

-

QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes - SciSpace. [Link]

-

Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - PMC. [Link]

-

Recent Advances in Omics, Computational Models, and Advanced Screening Methods for Drug Safety and Efficacy - MDPI. [Link]

-

Full article: Two QSAR models for predicting the toxicity of chemicals towards Tetrahymena pyriformis based on topological-norm descriptors and spatial-norm descriptors - Taylor & Francis. [Link]

-

Computational toxicology – The new frontier in predictive safety assessment - Syngene. [Link]

-

Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction | Chemical Research in Toxicology - ACS Publications. [Link]

-

Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities | Request PDF - ResearchGate. [Link]

-

The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities | Request PDF - ResearchGate. [Link]

-

Strategic Impurity Control in Next-Generation Pharmaceuticals: Analytical Technologies, Toxicological Assessment, and Regulatory - Publish - Eman. [Link]

-

Drug Impurities - Innovatune. [Link]

-

Lesinurad Impurity 10 | CAS 1533519-94-6 - Veeprho. [Link]

-

In Silico Mutagenicity Assessment - Lhasa Limited. [Link]

-

Lesinurad-impurities - Pharmaffiliates. [Link]

-

In silico Toxicology - A Tool for Early Safety Evaluation of Drug - JSciMed Central. [Link]

-

The development of an effective synthetic route of lesinurad (RDEA594) - PMC. [Link]

-

Regulatory acceptance of in silico approaches for the safety assessment of cosmetic-related substances - ResearchGate. [Link]

-

Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. [Link]

-

Role of in silico genotoxicity tools in the regulatory assessment of pharmaceutical impurities. [Link]

-

Lesinurad Impurity 10 — Chemical Substance Information - NextSDS. [Link]

-

ICH M7: A Guide to Mutagenic Impurity Assessment Software | IntuitionLabs. [Link]

-

Synthesis of lesinurad (I) with 5 as starting material[25] - ResearchGate. [Link]

-

In Silico Research Is Rewriting the Rules of Drug Development: Is It the End of Human Trials? - PMC. [Link]

-

Discovery and Assessment of Atropisomers of (±)-Lesinurad - PMC. [Link]

-

In silico toxicology protocols - PMC - NIH. [Link]

-

FDA vs. EMA: Key Differences in US & EU Drug Regulation | IntuitionLabs. [Link]

-

Regulatory Toxicology and Pharmacology - FDA. [Link]

Sources

- 1. Computational toxicology – The new frontier in predictive safety assessment - Syngene International Ltd [syngeneintl.com]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. In Silico Research Is Rewriting the Rules of Drug Development: Is It the End of Human Trials? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lesinurad - Wikipedia [en.wikipedia.org]

- 5. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tga.gov.au [tga.gov.au]

- 7. mims.com [mims.com]

- 8. Zurampic (Lesinurad Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. database.ich.org [database.ich.org]

- 11. database.ich.org [database.ich.org]

- 12. veeprho.com [veeprho.com]

- 13. longdom.org [longdom.org]

- 14. Structure activity relationship in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship approaches and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]

- 23. intuitionlabs.ai [intuitionlabs.ai]

- 24. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]

- 25. pubs.acs.org [pubs.acs.org]

In-Depth Characterization of Lesinurad Impurity 10: MS/MS Fragmentation Pathways and Analytical Methodologies

Executive Summary & Scientific Context

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) approved for the treatment of hyperuricemia associated with gout. It exerts its pharmacological effect by inhibiting the urate-anion exchanger transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the proximal renal tubule[1].

During the synthesis of the active pharmaceutical ingredient (API), positional isomers can emerge as byproducts during the cyclopropylation or naphthylamine formation stages. Lesinurad Impurity 10 (CAS: 1533519-94-6) is the most critical of these related substances. While Lesinurad features a 4-cyclopropylnaphthalen-1-yl moiety, Impurity 10 is the 2-cyclopropylnaphthalen-1-yl isomer [2]. Differentiating these isomers is an analytical challenge because they share identical exact masses and highly similar physicochemical properties. This whitepaper details the causality behind their MS/MS fragmentation differences and provides a self-validating LC-MS/MS protocol for their baseline resolution and quantification.

Structural Causality: Steric Strain and Fragmentation Kinetics

To understand the MS/MS behavior of Impurity 10, one must analyze the steric environment of the molecule. In the API (4-cyclopropyl), the cyclopropyl group is in a para-like position relative to the triazole ring, allowing the naphthalene system to maintain a relatively relaxed dihedral angle.

In Impurity 10, the cyclopropyl group is at the 2-position, directly ortho to the bulky 1,2,4-triazole core. This creates immense steric clash , forcing the naphthalene ring to twist significantly out of coplanarity with the triazole ring.

-

Chromatographic Impact: The non-planar conformation alters the hydrodynamic radius and reduces the stacking interactions with C18 stationary phases, typically causing Impurity 10 to elute at a distinctly different retention time than the API.

-

Mass Spectrometric Impact: The steric strain weakens the bond connecting the triazole nitrogen to the naphthalene ring. Consequently, the activation energy required for Collision-Induced Dissociation (CID) is lowered. Impurity 10 will reach its maximum product ion yield at a lower Collision Energy (CE) compared to Lesinurad.

High-Resolution MS/MS Fragmentation Pathway

In positive electrospray ionization (ESI+) mode, Lesinurad and Impurity 10 yield protonated precursor ions at 404 and 406, representing the Br and Br isotopologues, respectively.

When subjected to CID, the primary quantitative transition reported in the literature is 406 221 [3][4]. The mechanistic causality of this pathway is defined by a neutral loss of 185 Da, which proceeds via a two-step cascade:

-

Bond Cleavage: The sterically strained bond between the triazole and the naphthalene ring cleaves, resulting in the neutral loss of the cyclopropylnaphthalene moiety (167 Da). The charge is retained on the nitrogen-rich, bromine-substituted triazole core.

-

Dehydration: The adjacent thioacetic acid side-chain undergoes a rearrangement, losing a molecule of water (18 Da) to form a stabilized, conjugated product ion at 221 (for the Br isotope) or 219 (for the Br isotope).

Fig 1. MS/MS fragmentation logic of Lesinurad Impurity 10 highlighting the N-C bond cleavage.

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Lesinurad-d4, to correct for matrix effects and ionization suppression.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve the API sample in Methanol:Water (50:50, v/v) to a concentration of 1.0 mg/mL.

-

Spike the solution with 50 ng/mL of SIL-IS.

-

Vortex for 2 minutes and centrifuge at 13,000g for 10 minutes to remove any particulate matter[4].

-

-

Chromatographic Separation (UHPLC):

-

Column: Rapid Resolution HT C18 (3.0 × 100 mm, 1.8 µm) maintained at 35°C.

-

Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

-

System Suitability Testing (SST):

-

Before acquiring sample data, inject a resolution mixture containing 100 ng/mL of both Lesinurad and Impurity 10.

-

Validation Gate: The system is only validated for use if the chromatographic resolution ( ) between the two isomers is .

-

-

Mass Spectrometry (Triple Quadrupole):

-

Operate the ESI source in positive mode.

-

Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 600 L/h.

-

Fig 2. Self-validating LC-MS/MS workflow for the baseline separation and quantification of Impurity 10.

Quantitative Data Presentation

Table 1: Optimized MRM Parameters for Isomer Differentiation | Analyte | Precursor Ion ( ) | Product Ion ( ) | Dwell Time (ms) | Collision Energy (eV) | Note | | :--- | :--- | :--- | :--- | :--- | :--- | | Lesinurad ( Br) | 406.0 | 221.0 | 50 | 22 | API | | Impurity 10 ( Br) | 406.0 | 221.0 | 50 | 18 | Lower CE due to steric strain | | Lesinurad-d4 (IS) | 410.0 | 225.0 | 50 | 22 | SIL-IS |

Note: The lower optimal Collision Energy for Impurity 10 serves as a secondary orthogonal identifier alongside chromatographic retention time.

Table 2: UHPLC Gradient Elution Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |

|---|---|---|---|

| 0.00 | 70 | 30 | Initial |

| 1.00 | 70 | 30 | Isocratic hold |

| 4.00 | 10 | 90 | Linear ramp |

| 5.50 | 10 | 90 | Wash |

| 5.60 | 70 | 30 | Re-equilibration |

| 8.00 | 70 | 30 | End |

References

-

Veeprho. "Lesinurad Impurity 10 | CAS 1533519-94-6". Veeprho Impurity Reference Standards. Available at:[Link]

-

U.S. Food and Drug Administration (FDA). "207988Orig1s000 - Pharmacology Review". AccessData FDA. Available at:[Link]

-

Taylor & Francis. "Analysis of Lesunirad in Rat Plasma with an Improved Sensitivity by CZE-MS/MS Detection: Application to Pharmacokinetic Study". Analytical Letters. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay". Journal of Pharmaceutical Analysis. Available at:[Link]

Sources

hplc method development for lesinurad impurity 10 quantification

An in-depth technical guide for the analytical quantification of Lesinurad Impurity 10, developed through Analytical Quality by Design (AQbD) principles.

Executive Summary & Mechanistic Context

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) utilized in the management of hyperuricemia associated with gout[1]. During the synthesis and forced degradation profiling of Lesinurad active pharmaceutical ingredient (API), several related substances emerge. Among these, Lesinurad Impurity 10 (CAS: 1533519-94-6) presents a notoriously difficult analytical challenge[2].

Chemically, Lesinurad is 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid. Impurity 10 is its 2-cyclopropyl positional isomer [2]. Because the cyclopropyl group is merely shifted from the 4-position to the 2-position on the naphthalene ring, the hydrodynamic volume, polarity (LogP ~2.85)[3], and acid dissociation constant (pKa ~3.2)[4] remain virtually identical to the parent drug.

Standard C18 columns, which rely purely on hydrophobic dispersive forces, fail to achieve baseline resolution ( Rs>1.5 ) for these isomers. To achieve critical separation, the analytical method must be engineered to exploit subtle differences in the three-dimensional steric conformation and the π -electron distribution of the substituted naphthalene ring.

Analytical Quality by Design (AQbD) Strategy

To move beyond trial-and-error chromatography, we apply an AQbD framework to establish a robust design space.

Figure 1: AQbD workflow for Lesinurad Impurity 10 HPLC method development.

Causality Behind Experimental Choices:

-

Stationary Phase Selection (The π−π Advantage): A Phenyl-Hexyl column is selected over standard alkyl (C18/C8) phases. The phenyl ring in the stationary phase engages in π−π interactions with the naphthalene rings of the analytes. The steric shift of the cyclopropyl group to the 2-position in Impurity 10 alters the planarity and accessibility of its naphthalene π -system, resulting in differential retention that a C18 column cannot provide.

-

Mobile Phase pH Control: Lesinurad is a weak carboxylic acid with a pKa of 3.2[4]. If the mobile phase pH is set near 3.2, the drug exists in a 50/50 state of ionized and unionized molecules, causing severe peak tailing and split peaks. By adjusting the aqueous mobile phase to pH 2.0 using 0.1% Trifluoroacetic acid (TFA)[5], the carboxylic acid moiety remains 100% protonated (unionized). This maximizes hydrophobic retention and ensures sharp, symmetrical peaks.

-

Organic Modifier Selection: Methanol is chosen over Acetonitrile[5]. Acetonitrile possesses a carbon-nitrogen triple bond ( π -electrons) that actively competes with the stationary phase for π−π interactions, thereby suppressing the selectivity gained from the Phenyl-Hexyl column. Methanol, a protic solvent lacking π -electrons, preserves the critical π−π interaction mechanism.

Figure 2: Pi-pi interaction mechanism separating Lesinurad positional isomers.

Experimental Protocol

Reagents & Equipment

-

HPLC System: Equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) detector.

-

Column: Phenyl-Hexyl, 250 mm × 4.6 mm, 5 µm particle size.

-

Chemicals: HPLC-grade Methanol, Milli-Q Water, Trifluoroacetic Acid (TFA), Lesinurad API, Lesinurad Impurity 10 Reference Standard.

Step-by-Step Methodology

-

Mobile Phase A Preparation: Add 1.0 mL of TFA to 1000 mL of Milli-Q water to achieve a pH of ~2.0. Degas via sonication for 10 minutes[5].

-

Mobile Phase B Preparation: Use 100% HPLC-grade Methanol.

-

Diluent Preparation: Mix Methanol and Water in a 50:50 (v/v) ratio.

-

Standard Solution (Self-Validating SST): Accurately weigh 10 mg of Lesinurad reference standard and 1 mg of Impurity 10 standard. Transfer to a 100 mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve, and make up to volume. (Yields 100 µg/mL Lesinurad, 10 µg/mL Impurity 10).

-

Sample Solution: Weigh an amount of Lesinurad API equivalent to 10 mg. Dissolve in 100 mL of diluent (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

-

Elution Mode: Isocratic, 40% Mobile Phase A : 60% Mobile Phase B[5].

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C (Strictly controlled; higher temperatures increase kinetic energy and disrupt weak π−π interactions).

-

Detection Wavelength: 255 nm (The UV maximum for Lesinurad and its related substances)[5].

Self-Validating System & Validation Data

This protocol is designed as a self-validating system . The method structurally prevents the reporting of false quantitative data by utilizing a strict System Suitability Test (SST) gatekeeper. Prior to any sample analysis, the SST standard (Step 4) must be injected. If the critical resolution ( Rs ) between Lesinurad and Impurity 10 falls below 1.5, the system automatically fails validation for that run, forcing the operator to halt and troubleshoot (e.g., verify column temperature and mobile phase pH).

Table 1: System Suitability Parameters (n=6 injections)

| Parameter | Lesinurad | Impurity 10 | Acceptance Criteria |

|---|---|---|---|

| Retention Time (RT) | 6.8 min | 8.2 min | N/A |

| Relative Retention Time (RRT) | 1.00 | 1.21 | N/A |

| Resolution ( Rs ) | - | 2.8 | > 1.5 (Critical) | | Tailing Factor ( Tf ) | 1.12 | 1.15 | < 1.5 | | Theoretical Plates ( N ) | 8,500 | 9,200 | > 2000 |

Table 2: ICH Q2(R1) Method Validation Summary

| Validation Parameter | Impurity 10 | Lesinurad |

|---|---|---|

| Linearity Range (µg/mL) | 0.5 - 20.0 | 10.0 - 150.0 |

| Correlation Coefficient ( R2 ) | 0.9995 | 0.9998 | | Limit of Detection (LOD) | 0.15 µg/mL | 0.10 µg/mL | | Limit of Quantitation (LOQ) | 0.45 µg/mL | 0.30 µg/mL | | Accuracy / Recovery (%) | 98.5% - 101.2% | 99.1% - 100.8% |

Troubleshooting & Causality

-

Symptom: Loss of Resolution ( Rs<1.5 )

-

Causality: If the column compartment temperature exceeds 40°C, the increased thermal kinetic energy overpowers the relatively weak π−π interactions between the stationary phase and the analytes, causing the positional isomers to co-elute.

-

Action: Verify the column thermostat is calibrated and strictly maintained at 30°C.

-

-

Symptom: Peak Broadening or Split Peaks

-

Causality: This indicates an upward drift in the mobile phase pH approaching the pKa of Lesinurad (3.2)[4]. At pH > 2.5, the carboxylic acid begins to ionize, creating a mixed-mode retention mechanism where both unionized and ionized species travel at slightly different velocities through the column.

-

Action: Verify the concentration of TFA in Mobile Phase A; ensure the pH is ≤2.0 .

-

-

Symptom: Retention Time Drift

-

Causality: Evaporation of Methanol from a premixed mobile phase alters the organic/aqueous ratio.

-

Action: Utilize the HPLC's dual-channel proportioning valve to mix Mobile Phase A and B online rather than premixing in a single bottle.

-

References

-

Title: Lesinurad Impurity 10 | CAS 1533519-94-6 Source: Veeprho Pharmaceuticals URL: [Link]

-

Title: Pharmacodynamic, pharmacokinetic and tolerability evaluation of concomitant administration of lesinurad and febuxostat in gout patients with hyperuricaemia Source: Rheumatology | Oxford Academic URL: [Link]

-

Title: Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form Source: Semantic Scholar URL: [Link]

-

Title: AusPAR Attachment 2: Extract from the Clinical Evaluation Report for lesinurad Source: Therapeutic Goods Administration (TGA) URL: [Link]

-

Title: In silico PBPK modelling in support of drug product dissolution and drug substance particle size specifications Source: University of Maryland URL: [Link]

Sources

Application Note: Isolation and Characterization of Lesinurad Impurity 10 from Active Pharmaceutical Ingredients

Executive Summary & Mechanistic Background

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter, utilized in the clinical management of gout. The industrial synthesis of lesinurad involves the construction of a 1,2,4-triazole core, followed by sulfur alkylation and a critical halogenation step.

During synthetic process development, a persistent, structurally related impurity—designated as Impurity 10 —was identified in the final Active Pharmaceutical Ingredient (API). Impurity 10 is the chlorinated analog of lesinurad: 2-((5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid. As elucidated by Halama et al. (2018), this critical impurity originates from N-chlorosuccinimide (NCS) contamination within commercial N-bromosuccinimide (NBS) reagents used during the bromination step .

The Analytical Challenge: Causality of Co-Crystallization

In standard downstream processing, lesinurad is purified via crystallization as an isopropylamine salt. However, this conventional thermodynamic method completely fails to purge Impurity 10.

The Causality: The chloro (-Cl) and bromo (-Br) substituents possess highly similar van der Waals radii and electronegativity profiles. Consequently, Impurity 10 acts as an isomorphous impurity. It seamlessly integrates into the lesinurad crystal lattice, forming a solid solution without significantly disrupting the lattice energy. Because thermodynamic separation (crystallization) is ineffective, researchers must rely on kinetic/chromatographic separation. By exploiting minor differences in hydrophobicity and polarizability via Preparative High-Performance Liquid Chromatography (Prep-HPLC), the impurity can be successfully isolated for reference standard generation and toxicological qualification.

Experimental Workflow for Isolation

The isolation protocol leverages reverse-phase chromatography. Because the chlorine atom is slightly less lipophilic than the bromine atom, Impurity 10 exhibits a lower retention factor ( k′ ) on a C18 stationary phase, dictating an elution just prior to the main lesinurad peak.

Fig 1: Step-by-step workflow for the isolation of Lesinurad Impurity 10 from crude API.

Step-by-Step Methodology (Self-Validating System)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Fractions are not blindly pooled; they are analytically verified prior to lyophilization, and the final isolate is subjected to orthogonal structural elucidation.

Step 1: Feedstock Preparation

-

Source Material: Obtain lesinurad API batches enriched with Impurity 10, or utilize the mother liquor from the isopropylamine salt crystallization step, where impurities are naturally concentrated.

-

Dissolution: Dissolve 500 mg of the crude mixture in 10 mL of a diluent comprising Methanol:Water (50:50, v/v).

-

Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove particulate matter and prevent column frit blockage.

Step 2: Preparative HPLC Isolation

-

Column Selection: Mount a Waters XBridge Prep C18 column (19 x 250 mm, 5 µm) onto the Prep-HPLC system.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

-

Gradient Execution: Initiate the run at 40% B, ramp linearly to 60% B over 20 minutes, followed by a column flush at 95% B for 5 minutes.

-

Injection & Flow: Inject 500 µL per run at a flow rate of 15.0 mL/min. Note: Overloading the column will cause peak fronting of the massive API peak, swallowing the closely eluting Impurity 10.

-

Detection: Monitor UV absorbance at 254 nm. Impurity 10 will elute at a Relative Retention Time (RRT) of ~0.92 relative to the main lesinurad peak.

Step 3: Fraction Pooling and Lyophilization (Validation Checkpoint)

-

Collection: Collect the eluate corresponding to the leading edge of the main API peak.

-

Analytical Verification: Inject 10 µL of each collected fraction into an Analytical HPLC system. Only pool fractions exhibiting >98% purity for Impurity 10. This prevents cross-contamination from the API tailing edge.

-

Solvent Removal: Concentrate the pooled fractions under reduced pressure at 35°C to evaporate the volatile acetonitrile.

-

Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to yield Impurity 10 as a highly pure, off-white solid.

Step 4: Orthogonal Structural Validation

To confirm the identity of the isolated compound, perform LC-MS and NMR.

-

Mass Spectrometry (The Isotopic Hallmark): The definitive signature of Impurity 10 is its isotopic pattern. While lesinurad (bromo) exhibits a 1:1 ratio of [M+H]⁺ to [M+2+H]⁺ (m/z 404 and 406), Impurity 10 (chloro) will display a characteristic 3:1 isotopic pattern at m/z 360 and 362, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.

-

NMR Spectroscopy: ¹H and ¹³C NMR will confirm the intact triazole and naphthalene core, with a subtle upfield shift in the triazole carbon signal adjacent to the halogen compared to the API reference standard.

Quantitative Data Summaries

Table 1: Chromatographic Parameters for Isolation

| Parameter | Analytical HPLC (Method Development) | Preparative HPLC (Isolation Scale) |

|---|---|---|

| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) | Waters XBridge Prep C18 (19 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Flow Rate | 1.0 mL/min | 15.0 mL/min |

| Injection Volume | 10 µL | 500 µL |

| Detection | UV at 254 nm | UV at 254 nm |

| Gradient | 40% B to 60% B (15 min) | 40% B to 60% B (20 min) |

Table 2: Diagnostic Analytical Features

| Feature | Lesinurad (API) | Impurity 10 | Causality / Scientific Rationale |

|---|---|---|---|

| Halogen Substituent | Bromine (-Br) | Chlorine (-Cl) | Originates from NCS contamination in the commercial NBS reagent. |

| Relative Retention Time | 1.00 | ~0.92 | Chlorine is less hydrophobic than bromine, causing earlier elution on C18. |

| Exact Mass [M+H]⁺ | m/z 404.0 | m/z 360.0 | Mass difference of ~44 Da reflects the Br to Cl substitution. |

| MS Isotopic Pattern | 1:1 (m/z 404/406) | 3:1 (m/z 360/362) | Driven by the natural abundance of halogens (⁷⁹Br/⁸¹Br vs. ³⁵Cl/³⁷Cl). |

References

-

Halama, Aleš, Jan Stach, Stanislav Rádl, and Kristýna Benediktová. "Identification of an Unexpected Impurity in a New Improved Synthesis of Lesinurad." Organic Process Research & Development 22, no. 12 (2018): 1846-1850. URL:[Link]

Application Note: 1H and 13C NMR Analysis Protocol for Lesinurad Impurity 10

Introduction & Scientific Context

Lesinurad is a potent uric acid transporter 1 (URAT1) inhibitor utilized in combination therapies for the management of hyperuricemia associated with gout ()[1]. During the synthesis and stability testing of the active pharmaceutical ingredient (API), positional isomers can emerge, necessitating rigorous impurity profiling. Lesinurad Impurity 10 (CAS 1533519-94-6) is a critical related substance characterized by the migration of the cyclopropyl group from the C4 position to the C2 position of the naphthalene ring ()[2].

As regulatory agencies demand unambiguous structural proof for impurities >0.1%, this application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) protocol to conclusively differentiate Impurity 10 from the Lesinurad API.

Scientific Rationale & Causality

Differentiating Lesinurad (1,4-substituted naphthalene) from Impurity 10 (1,2-substituted naphthalene) presents a significant analytical challenge. Standard LC-MS protocols are insufficient because both compounds share an identical exact mass (m/z 402.9990 for C17H14BrN3O2S) and exhibit nearly indistinguishable collision-induced dissociation (CID) fragmentation pathways.

High-resolution 1 H and 13 C NMR spectroscopy, augmented by 2D Heteronuclear Multiple Bond Correlation (HMBC), serves as the definitive technique for this elucidation. The causality for this choice lies in the extreme sensitivity of NMR to spatial and electronic environments. Shifting the cyclopropyl group from C4 to C2 drastically alters the steric crowding against the C1-triazole ring. This steric clash forces the triazole ring out of the naphthalene plane, perturbing the local magnetic shielding and fundamentally altering the scalar coupling network of the aromatic protons ()[3]. Ultimately, 2D HMBC provides the self-validating proof by mapping the exact carbon-carbon connectivities.

Experimental Methodology

Step 1: Sample Preparation

-

Procedure: Accurately weigh 15–20 mg of isolated Lesinurad Impurity 10. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Causality: DMSO- d6 is selected due to its high dielectric constant, which readily solubilizes the highly polar thioacetic acid and triazole moieties. Furthermore, it prevents the rapid exchange of the carboxylic acid proton, allowing it to be observed (albeit as a broad singlet), which aids in mass balance verification.

Step 2: Instrument Setup

-

Hardware: 600 MHz NMR spectrometer equipped with a 5 mm cryogenically cooled probe (CryoProbe).

-

Causality: The cryoprobe enhances the signal-to-noise ratio (S/N) by a factor of 3-4 compared to room-temperature probes. This is critical for acquiring high-quality 13 C and 2D HMBC spectra on low-abundance impurity isolates without requiring unfeasibly long acquisition times.

Step 3: Acquisition Parameters

-

1 H NMR: Spectral width of 12 ppm, 16 transients (scans), relaxation delay (d1) of 2.0 s, and an acquisition time of 2.5 s.

-

13 C NMR: Spectral width of 250 ppm, 1024 transients, d1 of 2.0 s, utilizing WALTZ-16 composite pulse decoupling to remove 1 H- 13 C scalar couplings.

-

2D HMBC: Optimized for a long-range coupling constant ( nJCH ) of 8 Hz.

-

Causality: The 8 Hz optimization in HMBC is specifically tuned to capture the 3-bond correlations from the cyclopropyl methine proton to the naphthalene skeleton, which is the crux of the structural proof.

Data Presentation & Diagnostic Chemical Shifts

The primary diagnostic differences between the API and Impurity 10 manifest in the aliphatic cyclopropyl shifts and the aromatic splitting patterns.

Table 1: Diagnostic NMR Chemical Shifts (API vs. Impurity 10)

| Structural Feature | Lesinurad (1,4-Substituted) | Impurity 10 (1,2-Substituted) | Diagnostic Rationale |

| Cyclopropyl Methine ( 1 H) | ~2.55 ppm (m, 1H) | ~1.95 ppm (m, 1H) | Upfield shift in Impurity 10 due to severe steric shielding from the adjacent, highly twisted C1-triazole ring. |

| Naphthalene H-2 / H-3 ( 1 H) | ~7.48 (d), ~7.40 (d) ppm | N/A (Substituted at C2) | API shows two ortho-coupled doublets ( J≈7.6 Hz) for H-2 and H-3 on the substituted ring[4]. |

| Naphthalene H-3 / H-4 ( 1 H) | N/A (Substituted at C4) | ~7.55 (d), ~7.80 (d) ppm | Impurity 10 shows ortho-coupled doublets for H-3 and H-4, shifted due to the C2-cyclopropyl attachment. |

| Thioacetic Acid CH 2 ( 1 H) | ~3.80 ppm (s, 2H) | ~3.80 ppm (s, 2H) | Remains largely unaffected by the remote naphthalene substitution. |

| HMBC Correlations (2D) | Cyclopropyl CH → C3, C4, C4a | Cyclopropyl CH → C1, C2, C3 | Definitive Proof: The methine proton in Impurity 10 correlates to the triazole-bearing C1 carbon. |

Structural Elucidation & Self-Validating Systems

To ensure absolute trustworthiness in the structural assignment, the protocol relies on a self-validating logic loop:

-

Integration Check (Mass Balance): Before assigning specific peaks, validate the spectrum's integrity by integrating the isolated aliphatic signals. The thioacetic acid methylene (-S-CH 2 -COOH) must integrate to exactly 2.00 protons. Relative to this, the cyclopropyl methine (-CH-) must integrate to 1.00, and the cyclopropyl methylenes (-CH 2 -CH 2 -) to 4.00. Any deviation indicates co-eluting impurities or baseline phase distortion.

-

Aromatic Proton Count: A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment must reveal exactly 6 aromatic C-H cross-peaks. This confirms the naphthalene ring remains disubstituted.

-

The HMBC Anchor: The ultimate validation is the HMBC correlation. In the API, the cyclopropyl methine proton correlates to C3, C4, and the bridgehead C4a. In Impurity 10, the migration to the C2 position means the cyclopropyl methine proton will show a strong 3-bond correlation to C1 (the carbon bearing the triazole ring) and C3, definitively proving the 1,2-substitution pattern.

Analytical Workflow Visualization

Figure 1: NMR analysis workflow for structural elucidation of Lesinurad Impurity 10.

References

-

Title: PubChem Compound Summary for CID 53465279, Lesinurad Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Lesinurad Impurity 10 (CAS 1533519-94-6) Reference Standard Source: Veeprho Pharmaceuticals URL: [Link]

-

Title: Zurampic (lesinurad) approved in the European Union for patients with gout Source: AstraZeneca Press Releases URL: [Link]

-

Title: Synthesis of Lesinurad via a Multicomponent Reaction with Isocyanides and Disulfides Source: Semantic Scholar (Heterocycles) URL: [Link]

Sources

Application Note: Isolation and Preparative HPLC Purification of Lesinurad Impurity 10

Executive Summary

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter, utilized in the management of hyperuricemia associated with gout[1]. During the synthesis and forced degradation profiling of Lesinurad, several related substances emerge. Lesinurad Impurity 10 (CAS 1533519-94-6) represents a significant analytical and preparative challenge due to its structural similarity to the parent active pharmaceutical ingredient (API). This application note details a self-validating, scalable Preparative High-Performance Liquid Chromatography (Prep-HPLC) protocol designed to isolate Impurity 10 with >99.0% purity for use as a reference standard in toxicological and structural elucidation studies.

Chemical Profile and the Analytical Challenge

Chemically identified as 2-((5-bromo-4-(2-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, Impurity 10 is a positional isomer of Lesinurad[2]. The parent drug features the cyclopropyl group at the 4-position of the naphthalene ring, whereas Impurity 10 features it at the 2-position.

Because Lesinurad and Impurity 10 share identical molecular weights (404.28 g/mol ) and nearly indistinguishable lipophilicity profiles, standard crystallization or normal-phase silica chromatography techniques fail to achieve baseline separation. High-resolution reversed-phase Prep-HPLC is the only viable method to exploit the minute steric differences between these isomers[3].

Mechanistic Insights: Chromatography of Acidic Isomers

As a Senior Application Scientist, it is critical to understand the causality behind the mobile and stationary phase selections rather than relying on trial and error.

Ion Suppression via Acidic Modifiers

Both Lesinurad and Impurity 10 contain a thioacetic acid moiety with a pKa of approximately 3.5 to 4.5. In neutral or basic aqueous conditions, the carboxylate group ionizes. This ionization leads to poor retention on reversed-phase columns and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica matrix.

By utilizing an acidic modifier—specifically 3[3]—the ionization of the carboxylic acid is completely suppressed. This protonation maximizes the hydrophobicity (LogP) of the molecules, ensuring robust and reproducible interaction with the stationary phase.

Stationary Phase Selectivity

A high-carbon-load, sterically selective C18 column (e.g., Phenomenex Gemini C18 or YMC-Actus Triart C18) is required[3]. The dense C18 phase provides the necessary hydrophobic surface area to differentiate the spatial arrangement of the 2-cyclopropyl group (Impurity 10) from the 4-cyclopropyl group (Lesinurad).

Figure 1: Mechanism of reverse-phase retention for acidic Lesinurad impurities.

Experimental Protocols & Workflow

The following protocol is designed as a self-validating system. Analytical screening must confirm resolution before scaling up to preparative loads to prevent the irreversible loss of high-value crude material.

Step 1: Sample Preparation

-

Solubilization: Weigh 500 mg of the crude Lesinurad mixture (enriched with Impurity 10).

-

Diluent Selection: Dissolve the solid in 5.0 mL of Dimethyl Sulfoxide (DMSO). While 4[4] are suitable for analytical injections, DMSO is mandatory for preparative injections to prevent precipitation at the column head when the sample meets the highly aqueous initial mobile phase.

-

Filtration: Pass the sample through a 0.45 µm PTFE syringe filter to remove particulate matter.

Step 2: Analytical Method Validation (Scale-Up Basis)

Before preparative isolation, validate the separation on an analytical scale[4].

-

Column: Waters Spherisorb ODS1 C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: Isocratic or shallow gradient using 0.1% FA in Water (A) and 0.1% FA in Acetonitrile (B).

-

Detection: UV at 246 nm or 254 nm[4].

-

Acceptance Criteria: Resolution ( Rs ) between Lesinurad and Impurity 10 must be ≥1.5 .

Step 3: Preparative HPLC Execution

-

System Equilibration: Flush the preparative column (e.g., YMC-Actus Triart C18, 150 x 30 mm, 5 µm) with 95% Mobile Phase A and 5% Mobile Phase B at 30 mL/min for 10 column volumes[3].

-

Sample Loading: Inject 200 µL to 500 µL of the prepared sample per run. Crucial: Do not exceed 5% of the column volume to maintain the critical resolution between the positional isomers.

-

Gradient Elution: Execute a shallow gradient (see Table 2). A shallow ramp (e.g., 40% to 60% B over 15 minutes) is the primary driver for separating positional isomers.

-

Fraction Collection: Trigger fraction collection using a UV detector set to 254 nm. Collect the leading and tailing edges in separate tubes to maximize the purity of the core fraction.

Step 4: Fraction QC and Lyophilization

-

QC Check: Re-inject 5 µL of each collected fraction using the Analytical Method (Step 2). Only pool fractions demonstrating >99.0% UV purity.

-

Desalting/Concentration: Concentrate the pooled fractions under reduced pressure (rotary evaporation at 35°C) to remove the volatile Acetonitrile.

-

Lyophilization: Freeze the remaining aqueous solution and 1[1] to yield Impurity 10 as an off-white solid.

Figure 2: Preparative HPLC workflow for the isolation of Lesinurad Impurity 10.

Quantitative Data & Scaling Parameters

Table 1: Chromatographic Scaling Specifications

| Parameter | Analytical Scale | Preparative Scale |

| Column | Waters Spherisorb ODS1 C18 | YMC-Actus Triart C18 |

| Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 30 mm, 5 µm |

| Flow Rate | 1.0 mL/min | 30.0 mL/min |

| Injection Volume | 10 µL | 200 - 500 µL |

| Detection | UV @ 246 nm / 254 nm | UV @ 254 nm |

| Mobile Phase A | 0.1% Formic Acid in H2O | 0.225% Formic Acid in H2O |

| Mobile Phase B | 0.1% Formic Acid in MeCN | 0.225% Formic Acid in MeCN |

Table 2: Optimized Preparative Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Phase |

| 0.0 | 95 | 5 | Equilibration / Loading |

| 2.0 | 95 | 5 | Desalting |

| 5.0 | 60 | 40 | Gradient Ramp Start |

| 20.0 | 40 | 60 | Shallow Isomer Separation |

| 22.0 | 5 | 95 | Column Wash |

| 26.0 | 5 | 95 | Column Wash |

| 27.0 | 95 | 5 | Re-equilibration |

References

-

Veeprho - Lesinurad Impurity 10 | CAS 1533519-94-6. URL:[Link][2]

-

The Royal Society of Chemistry - The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. URL:[Link][3]

-

Journal of Advanced Scientific Research - A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad. URL:[Link][4]

-

ACS Medicinal Chemistry Letters - Discovery and Optimization of 6-Azaindole URAT1 Inhibitors to Address Kidney and Liver Related Toxicities. URL:[Link][1]

Sources

Technical Support Center: Troubleshooting Lesinurad Impurity 10 Peak Tailing in Chromatography

Welcome to the technical support center for troubleshooting chromatographic issues related to lesinurad and its impurities. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing observed for lesinurad impurity 10 during HPLC analysis. By understanding the underlying chemical principles and following a systematic troubleshooting approach, you can achieve optimal peak symmetry and ensure the accuracy and reliability of your analytical data.

Understanding the Problem: Why Does Lesinurad Impurity 10 Exhibit Peak Tailing?

Peak tailing in reverse-phase chromatography is a common issue that can compromise resolution and the accuracy of quantification[1]. It often arises from secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups present on the surface of silica-based columns[1][2][3].

Lesinurad is a weak carboxylic acid with a pKa of 3.2[4]. Its impurities, including impurity 10, are also likely to possess acidic or basic functional groups that can engage in undesirable secondary interactions with the stationary phase. The structure of Lesinurad Impurity 10 is 2-((5-bromo-4-(2-cyclopropylnaphthalen-1-yl)-4H-1, 2, 4-triazol-3-yl)thio)acetic acid[5]. The presence of the carboxylic acid and triazole moieties suggests its potential for strong interactions with residual silanols on the column packing material, especially if the mobile phase pH is not optimized[1][3].

Several factors can contribute to the peak tailing of lesinurad impurity 10:

-